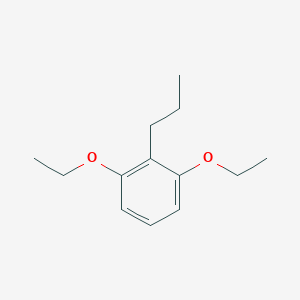

1,3-Diethoxy-2-propylbenzene

Descripción

1,3-Diethoxy-2-propylbenzene is an aromatic ether derivative with a benzene core substituted by ethoxy groups at positions 1 and 3 and a propyl group at position 2. This compound belongs to a class of substituted benzenes widely studied for applications in organic synthesis, fragrance chemistry, and materials science. Its structure enables unique electronic and steric properties, making it a candidate for catalytic reactions and as a precursor for functionalized aromatic intermediates.

Propiedades

Número CAS |

172931-99-6 |

|---|---|

Fórmula molecular |

C13H20O2 |

Peso molecular |

208.3 g/mol |

Nombre IUPAC |

1,3-diethoxy-2-propylbenzene |

InChI |

InChI=1S/C13H20O2/c1-4-8-11-12(14-5-2)9-7-10-13(11)15-6-3/h7,9-10H,4-6,8H2,1-3H3 |

Clave InChI |

XSJCBHBACBMADY-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC=C1OCC)OCC |

SMILES canónico |

CCCC1=C(C=CC=C1OCC)OCC |

Sinónimos |

Benzene, 1,3-diethoxy-2-propyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-(3,3-Diethoxy-2-methylpropyl)-4-isopropylbenzene

Key Differences :

- Substituents : The compound in features a diethoxy-methylpropyl chain and an isopropyl group at position 4, whereas 1,3-diethoxy-2-propylbenzene lacks the isopropyl substituent and methyl branch in the propyl chain.

- Molecular Weight : lists a molecular formula of C₁₈H₃₀O₂ (average mass: 278.43 g/mol), compared to the theoretical formula of 1,3-diethoxy-2-propylbenzene (C₁₃H₂₀O₂; average mass: 208.30 g/mol). The additional isopropyl and methyl groups in the former increase steric bulk and hydrophobicity.

- Applications : The compound in is described as a cyclamen aldehyde diethyl acetal, highlighting its use in fragrances. In contrast, 1,3-diethoxy-2-propylbenzene’s simpler structure may favor synthetic versatility in catalysis or polymer chemistry .

Alkyl-Substituted Benzene Derivatives

lists alkylated benzenes such as 3-phenyldodecane (CAS 4621-36-7) and 3-phenyltetradecane (CAS 2400-00-2). These lack ethoxy groups but share long alkyl chains.

- Reactivity : Ethoxy groups in 1,3-diethoxy-2-propylbenzene introduce electron-donating effects, enhancing electrophilic substitution reactivity compared to purely alkylated derivatives.

- Physical Properties : Alkylbenzenes in have higher boiling points due to longer carbon chains (e.g., 3-phenyldodecane: ~300–320°C), whereas 1,3-diethoxy-2-propylbenzene’s shorter chain and oxygen atoms reduce boiling point (~200–220°C estimated) .

Functional Group Analogues

discusses N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares a benzene ring but replaces ethoxy/propyl groups with an amide and hydroxyl-tert-butyl moiety.

- Directing Effects: The amide in acts as an N,O-bidentate directing group for C–H activation, while ethoxy groups in 1,3-diethoxy-2-propylbenzene may serve as weaker σ-donors in metal coordination.

- Stability: The amide’s hydrogen-bonding capability increases crystallinity, whereas 1,3-diethoxy-2-propylbenzene’s ether linkages may confer better solubility in nonpolar solvents .

Data Table: Comparative Properties

Research Findings and Challenges

- Synthetic Accessibility : Ethoxy-substituted benzenes like 1,3-diethoxy-2-propylbenzene are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, but regioselectivity challenges arise due to competing ortho/para substitution .

- Thermal Stability : Diethoxy groups may undergo hydrolysis under acidic conditions, limiting applications in aqueous environments. Stability studies in ’s safety data sheet for the analog compound suggest storage in inert atmospheres to prevent degradation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.